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molecular formula C17H24N2O B8328145 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde

4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde

Cat. No. B8328145
M. Wt: 272.4 g/mol
InChI Key: KUUFSWJOXNZQDN-UHFFFAOYSA-N
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Patent
US07279491B2

Procedure details

A mixture of 4-fluorobenzaldehyde (1 mL), {1,4′}bipiperidinyl (829.6 mg), and potassium carbonate (0.72 g) in DMF (3 mL) was heated to 100° C. for 6 h. The cooled reaction mixture was poured into water (200 mL) and then extracted with DCM. Removal of the solvent and chromatography of the residue on silica gel (1-7% 2 M methanolic ammonia/DCM) gave the title compound (838.3 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
829.6 mg
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[N:10]1([CH:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[N:10]1([CH:16]2[CH2:21][CH2:20][N:19]([C:2]3[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=3)[CH2:18][CH2:17]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
829.6 mg
Type
reactant
Smiles
N1(CCCCC1)C1CCNCC1
Name
Quantity
0.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and chromatography of the residue on silica gel (1-7% 2 M methanolic ammonia/DCM)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1CCN(CC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 838.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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